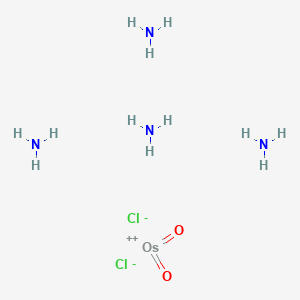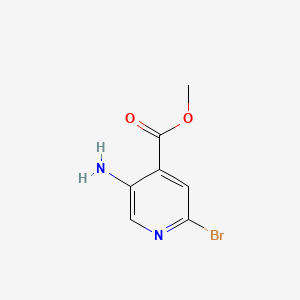
Cyanure de triméthylsilyle-13C,15N
Vue d'ensemble
Description
Trimethylsilyl cyanide-13C,15N, also known as (CH3)3Si13C15N, is a compound used in organic synthesis . It is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine .
Synthesis Analysis
The synthesis of Trimethylsilyl cyanide-13C,15N involves the use of Et3N as a dual catalyst, acting as a Lewis base in the cyanosilylation process and then as a Brønsted base in the umpolung step .
Molecular Structure Analysis
Trimethylsilyl cyanide-13C,15N is a volatile liquid that consists of a cyanide group (CN) attached to a trimethylsilyl group . The compound exists in a rapid equilibrium with a small amount of the isomeric isocyanide (CH3)3SiNC .
Chemical Reactions Analysis
Trimethylsilyl cyanide-13C,15N is used in several different reactions, but it is generally used in nucleophilic additions to aldehydes, ketones, and imines .
Physical And Chemical Properties Analysis
Trimethylsilyl cyanide-13C,15N is a liquid with a molecular weight of 101.19 . It has a boiling point of 114-117 °C and a melting point of 8-11 °C . The density of the compound is 0.809 g/mL at 25 °C .
Applications De Recherche Scientifique
Préparation des β-aminoalcools et des α-aminonitriles
Le cyanure de triméthylsilyle (TMSCN) est un réactif utile et efficace pour la préparation des β-aminoalcools et des α-aminonitriles à partir de la cétone et des imines correspondantes .
Préparation des α-triméthylsiloxyacrylonitriles
Le TMSCN peut être utilisé pour la préparation des α-triméthylsiloxyacrylonitriles à partir de cétènes .
Synthèse des cyanhydrines silylées
Le TMSCN peut réagir rapidement avec le groupe carbonyle des aldéhydes pour donner des cyanhydrines silylées, qui se sont avérées utiles comme équivalents d'anion acyle dans de nombreuses réactions de synthèse .
Réaction avec les cétones et les aldéhydes α,β-insaturés
Le TMSCN peut réagir sélectivement avec les cétones et les aldéhydes α,β-insaturés pour donner les 1,2-adduits correspondants sans formation de 1,4-adduits .
Addition asymétrique aux cétones et aux aldéhydes
Ces dernières années, davantage de recherches ont été menées sur l'addition asymétrique du TMSCN aux cétones et aux aldéhydes en présence de catalyse chirale .
Synthèse de Strecker asymétrique des α-aminonitriles
Une synthèse de Strecker asymétrique des α-aminonitriles utilisant le TMSCN comme agent cyanant a été étudiée de manière extensive et intensive .
Diagnostic des maladies
Le cyanure de triméthylsilyle-13C,15N a des applications dans le diagnostic des maladies.
Réalisation d'études métaboliques, d'absorption et d'incorporation
Mécanisme D'action
Target of Action
Trimethylsilyl cyanide-13C,15N, also known as (CH3)3Si13C15N, is primarily used in organic synthesis. Its primary targets are aldehydes, ketones, and imines . It acts as a cyanide source for nucleophilic reactions .
Mode of Action
Trimethylsilyl cyanide-13C,15N interacts with its targets through nucleophilic additions . It forms cyanohydrin silyl ethers when it reacts with aldehydes and ketones . When reacting with imines, it forms α-aminonitriles . The cyanation process is believed to proceed through a radical pathway .
Biochemical Pathways
The biochemical pathways affected by Trimethylsilyl cyanide-13C,15N involve the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds are crucial intermediates in various synthetic pathways. For instance, cyanohydrin silyl ethers can be further processed to yield other valuable compounds .
Result of Action
The result of Trimethylsilyl cyanide-13C,15N’s action is the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds can serve as intermediates in the synthesis of a wide range of other compounds, contributing to the versatility of Trimethylsilyl cyanide-13C,15N as a reagent .
Safety and Hazards
Propriétés
IUPAC Name |
trimethylsilylformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3/i4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIMLDGFXIOXMT-MQIHXRCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)[13C]#[15N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745972 | |
| Record name | Trimethylsilane(~13~C,~15~N)carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81797-53-7 | |
| Record name | Trimethylsilane(~13~C,~15~N)carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81797-53-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

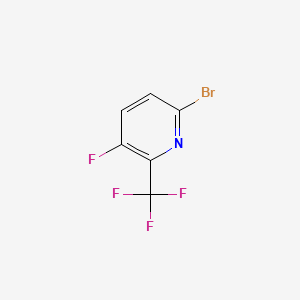

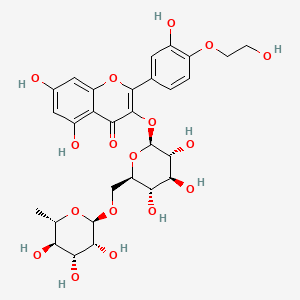


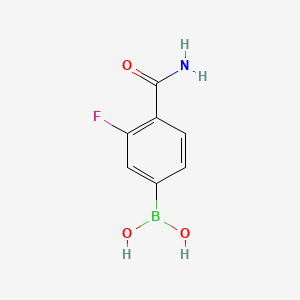
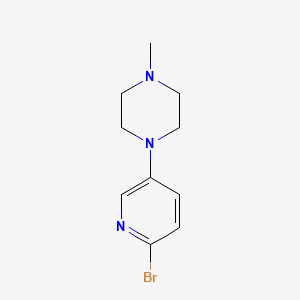
![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)
